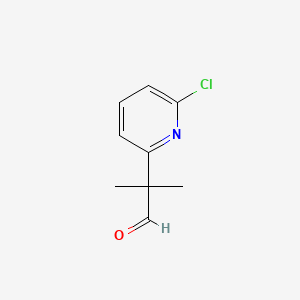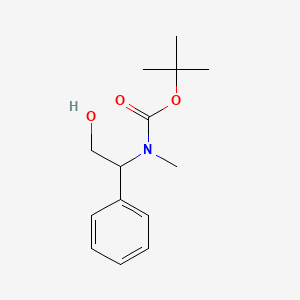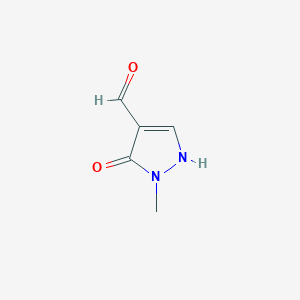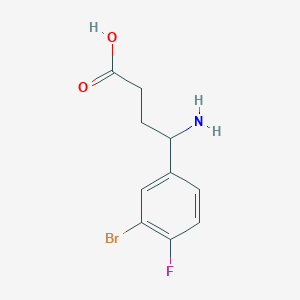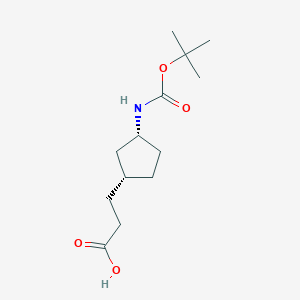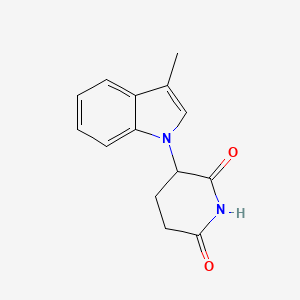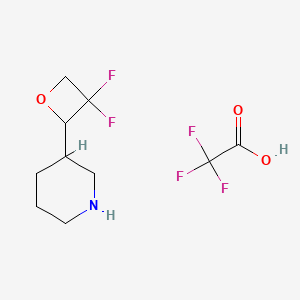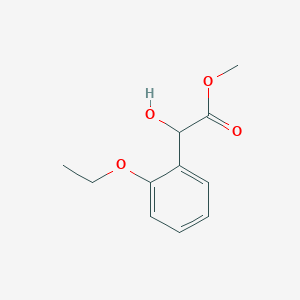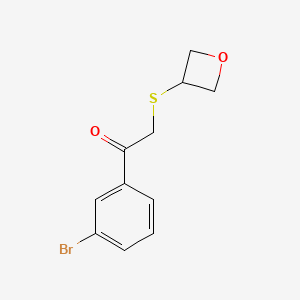
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid is a boronic acid derivative with the molecular formula C4H6BFN2O2 and a molecular weight of 143.91 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid typically involves the reaction of 4-fluoro-1-methyl-1H-pyrazole with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxy-1-methyl-1H-pyrazol-5-ylboronic acid, while substitution reactions can produce various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-1-methyl-1H-pyrazol-5-ylmethanol: This compound is similar in structure but has a hydroxyl group instead of a boronic acid group.
5-Fluoro-1-methyl-pyrazol-4-yl-substituted nitronyl nitroxide radical: This compound has a similar pyrazole core but with different substituents.
Uniqueness
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid is unique due to its boronic acid group, which provides distinct reactivity and applications compared to its analogs. This makes it particularly valuable in Suzuki-Miyaura coupling reactions and in the development of boron-containing pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C4H6BFN2O2 |
|---|---|
Peso molecular |
143.91 g/mol |
Nombre IUPAC |
(4-fluoro-2-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C4H6BFN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2,9-10H,1H3 |
Clave InChI |
ATOITQRHQYCIHC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=NN1C)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


